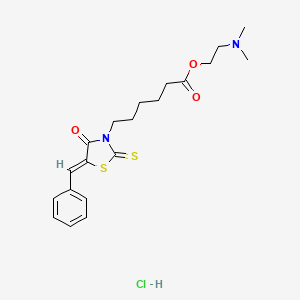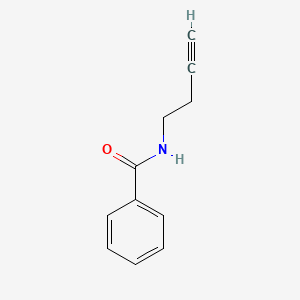
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Descripción general
Descripción
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that features both benzothiazole and methoxyphenyl groups
Mecanismo De Acción
- The primary targets of this compound are not explicitly mentioned in the available literature. However, we know that it exhibits potent antibacterial activity against both Gram-positive and Gram-negative strains .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor in Gram-negative bacteria . It interacts with enzymes and proteins involved in bacterial communication pathways, such as the LasB system in Pseudomonas aeruginosa . The compound binds to the active site of the LasR protein, inhibiting its activity and thereby disrupting quorum sensing . This interaction is crucial for preventing biofilm formation and reducing bacterial virulence .
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate on various cell types and cellular processes are profound. In bacterial cells, it inhibits quorum sensing, which is essential for coordinating activities like biofilm formation and virulence factor production . This inhibition leads to a decrease in bacterial pathogenicity and an increase in susceptibility to antimicrobial agents . Additionally, the compound has been shown to have moderate growth inhibitory activities at high concentrations .
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate exerts its effects by binding to the LasR protein in Pseudomonas aeruginosa . This binding inhibits the protein’s ability to interact with its natural ligand, thereby preventing the activation of quorum sensing pathways . The compound’s structure allows it to fit into the active site of LasR with high affinity, making it an effective inhibitor . This inhibition disrupts the expression of genes involved in biofilm formation and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its quorum sensing inhibitory effects for several days, but its efficacy diminishes with prolonged exposure . This degradation can impact its long-term effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits quorum sensing without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is involved in metabolic pathways related to quorum sensing inhibition . It interacts with enzymes and cofactors that modulate the production and degradation of signaling molecules in bacterial cells . The compound’s presence can alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism . These interactions are crucial for its role as a quorum sensing inhibitor .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the bacterial cell membrane, where it can exert its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is primarily within the bacterial cell membrane . This localization is essential for its activity as a quorum sensing inhibitor, as it allows the compound to interact directly with membrane-bound proteins like LasR . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE typically involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be conducted under inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)benzothiazole: Similar in structure but lacks the oxoethyl and sulfanyl acetate groups.
2-(4-Aminophenyl)benzothiazole: Contains an amino group instead of a methoxy group, leading to different chemical properties and biological activities.
2-(4-Fluorophenyl)benzothiazole: Substitutes a fluorine atom for the methoxy group, which can significantly alter its reactivity and interactions.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzothiazole and methoxyphenyl groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-13-8-6-12(7-9-13)15(20)10-23-17(21)11-24-18-19-14-4-2-3-5-16(14)25-18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENRQXVJFVXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3406407.png)



![Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3406452.png)
![(E)-2-(sec-butylamino)-9-methyl-3-(((4-nitrophenyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406455.png)
![(2E)-3-(4-methoxyphenyl)-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B3406460.png)
![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3406464.png)
![Benzo[1,3]dioxol-5-yl-(2-prop-2-ynylsulfanyl-benzoimidazol-1-yl)-methanone](/img/structure/B3406471.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3406490.png)

![3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid](/img/structure/B3406503.png)
![3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B3406507.png)
